1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Pharmaceutical Intermediate Mabuterol Regulatory Compliance

This compound is the non-interchangeable starting material for Mabuterol and Trandinterol hydrochloride synthesis. Its unique 4-amino-3-chloro-5-trifluoromethyl substitution pattern is non-negotiable for the α-halogenation and amination steps that construct the ethanolamine pharmacophore. Generic acetophenone derivatives cannot substitute—only this precise structure yields the correct final product and meets regulatory impurity profiles. Essential for ANDA/NDA submissions, SAR studies, and analytical reference standard development. Supplied with full analytical characterization and Structure Elucidation Report (SER) for regulatory compliance.

Molecular Formula C9H7ClF3NO
Molecular Weight 237.6 g/mol
CAS No. 97760-76-4
Cat. No. B137293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
CAS97760-76-4
Molecular FormulaC9H7ClF3NO
Molecular Weight237.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F
InChIInChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
InChIKeyGVPVKKWXJXESIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4): Essential Intermediate for β2-Adrenoceptor Agonist Synthesis


1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4), also known as 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone, is a specialized aromatic ketone with a unique substitution pattern (amino, chloro, and trifluoromethyl groups) . This compound is a critical intermediate in the synthesis of selective β2-adrenoceptor agonists, most notably Mabuterol and Trandinterol hydrochloride, due to its specific arrangement of electron-withdrawing and electron-donating groups that is essential for the subsequent chemical transformations required to build the final pharmacophore . Its role is defined by its specific chemical structure, which is not interchangeable with other acetophenone derivatives.

Why Generic Acetophenone Derivatives Cannot Replace 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in Mabuterol and Trandinterol Synthesis


Substitution with a generic or structurally similar acetophenone derivative in the synthesis of β2-agonists like Mabuterol and Trandinterol is not feasible due to the precise electronic and steric requirements of the synthetic route . The specific arrangement of the electron-withdrawing trifluoromethyl group, the electron-donating amino group, and the chloro substituent on the phenyl ring of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is non-negotiable for the subsequent α-halogenation and amination steps that construct the ethanolamine backbone of the target drug molecules . Using an alternative starting material with a different substitution pattern would lead to a different intermediate, altering the reactivity and preventing the formation of the correct final product, thereby failing to meet the defined impurity profiles and regulatory specifications for the active pharmaceutical ingredient (API) .

Quantitative Differentiation Evidence for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4)


Regulatory-Grade Purity vs. Standard Research-Grade Material for Mabuterol Production

For the synthesis of Mabuterol and use in regulatory filings like ANDAs and NDAs, a specific grade of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone with a minimum HPLC purity of 98% is required and specified by certain vendors, accompanied by a detailed Structure Elucidation Report (SER) and compliance with USP, EMA, JP, and BP standards . This is compared to the standard 95-97% purity offered by many suppliers for general research use . The quantified difference lies in the 1-3% absolute purity increase and the inclusion of a full SER, which is critical for demonstrating control over impurities and ensuring the quality of the final API for regulatory submission.

Pharmaceutical Intermediate Mabuterol Regulatory Compliance HPLC Purity

Role as a Precursor to a Definitive Bromoethanone Intermediate vs. Alternative Synthetic Pathways

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is the direct and sole precursor to the next critical intermediate, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone (CAS 97760-87-7), in the established synthesis of Mabuterol . This is a mandatory step: the acetophenone is specifically halogenated with bromine in acetic acid to yield the α-bromo ketone . An alternative acetophenone derivative lacking the exact 4-amino-3-chloro-5-(trifluoromethyl)phenyl substitution would not produce the correct bromoethanone intermediate, thereby halting the synthesis of the target β2-agonist. This establishes a non-substitutable, step-specific requirement.

Mabuterol Synthesis Synthetic Intermediate Halogenation Acetophenone Derivative

Documented Use in Multiple β2-Agonist Syntheses: Mabuterol and Trandinterol

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is specifically identified as a key intermediate in the synthesis of two distinct β2-adrenoceptor agonists: Mabuterol and Trandinterol hydrochloride [REFS-1, REFS-2]. This dual utility differentiates it from other acetophenone derivatives that may be limited to a single application. For example, while 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is also an intermediate in the same pathways, the acetophenone represents a more advanced, downstream intermediate that is directly poised for the final steps of API synthesis .

Pharmaceutical Intermediate β2-Adrenoceptor Agonist Mabuterol Trandinterol Drug Synthesis

Definitive Application Scenarios for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4) Based on Verified Evidence


GMP Manufacturing and Regulatory Filing for Mabuterol API

This is the primary industrial application scenario. A manufacturer preparing for ANDA or NDA submissions for Mabuterol requires the compound with the highest available purity (≥98% by HPLC) and full analytical characterization, including a Structure Elucidation Report (SER) . This grade of material is essential to demonstrate control over the synthetic process and to meet the stringent impurity profiling requirements of regulatory bodies like the FDA, EMA, and PMDA, as it is a precursor to the penultimate intermediate 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone .

Medicinal Chemistry for β2-Adrenoceptor Agonist SAR Studies

This compound is the appropriate starting material for medicinal chemists exploring structure-activity relationships (SAR) around the Mabuterol and Trandinterol pharmacophores . By using this specific acetophenone, researchers can generate a library of novel ethanolamine derivatives through variations in the amination step, ensuring the core scaffold is identical to the lead compounds. Using a different acetophenone would change the core structure and invalidate the SAR study for this specific series of β2-agonists .

Synthesis of High-Purity Reference Standards and Impurities

Due to its established role in the synthesis of Mabuterol, this compound itself can serve as a reference standard for analytical method development or as a starting material to synthesize specific, structurally-related impurities of Mabuterol . Vendors offering the compound with a detailed SER position it for this precise use, ensuring that analytical chemists have a well-characterized material for HPLC method validation, forced degradation studies, and the identification of unknown peaks in API batches .

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